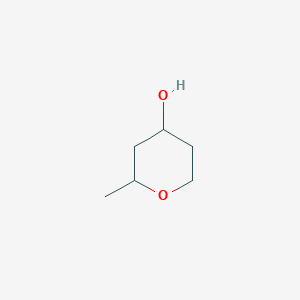

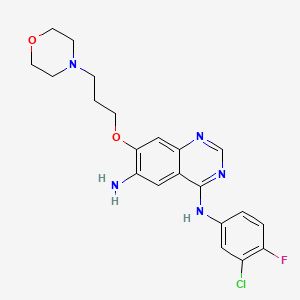

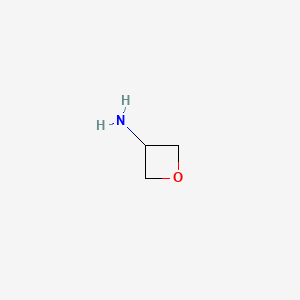

![molecular formula C17H17N3 B1311667 (2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole CAS No. 229978-45-4](/img/structure/B1311667.png)

(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole” is a chemical compound . It is offered by several companies, including Huizhou Raffles Pharmatech and Benchchem .

Chemical Reactions Analysis

While specific chemical reactions involving “(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole” are not available, imidazoles in general are known to participate in a variety of chemical reactions .Scientific Research Applications

Imidazole Derivatives in Medicinal Chemistry

Antimicrobial Activities : Imidazole derivatives, including those with complex heterocyclic structures similar to the specified compound, have been extensively studied for their antimicrobial properties. They serve as the backbone for manufacturing antifungal drugs like ketoconazole and clotrimazole. These compounds are of interest due to their effectiveness against a range of microbial pathogens (American Journal of IT and Applied Sciences Research, 2022).

Anticancer Potential : Imidazole scaffolds are investigated for their potential in cancer therapy. Various imidazole derivatives, including compounds like imidazolium [trans-tetrachloro(dmso)(imidazole)ruthenate(III)] (NAMI-A), have shown promising cytotoxic profiles against cancer cells. These compounds are valued for their unique modes of action and potential for reduced toxicity compared to traditional chemotherapy agents (Anticancer Activities of Mononuclear Ruthenium(II) Coordination Complexes, 2015).

Corrosion Inhibition : Imidazoline derivatives, which share a core structural motif with imidazole compounds, are known for their effective corrosion inhibition properties. These compounds are particularly used in the petroleum industry for their efficiency in protecting metal surfaces against corrosion, highlighting their versatility beyond pharmaceutical applications (Corrosion Reviews, 2023).

properties

IUPAC Name |

(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3/c1-3-7-13(8-4-1)15-11-20-12-16(19-17(20)18-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,18,19)/t15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAUJUYSNPSXBW-HOTGVXAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=NC(CN21)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC2=N[C@@H](CN21)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451398 |

Source

|

| Record name | CTK4F0654 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole | |

CAS RN |

229978-45-4 |

Source

|

| Record name | CTK4F0654 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

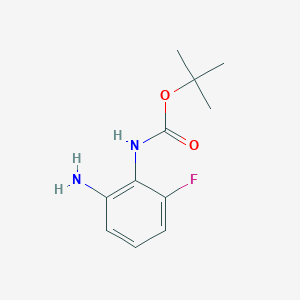

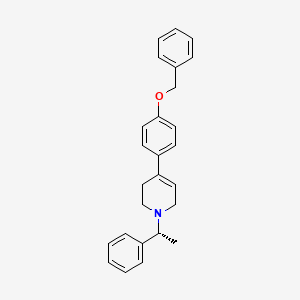

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)